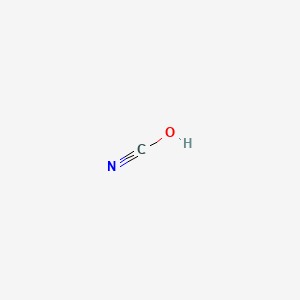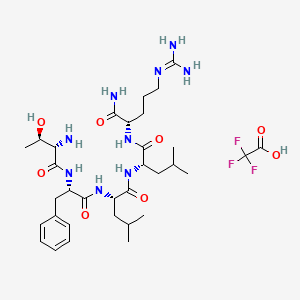
Cyanic acid
Descripción general
Descripción
Cyanate, also known as Cyanic acid or [C(N)OH], is classified as a cyanate. Cyanates are organic compounds containing the cyanate functional group with the formula [OCN]-. Cyanate is considered a soluble (in water), acidic compound. Cyanate may be a unique E. coli metabolite. The cyanate ion is an anion consisting of one oxygen atom, one carbon atom, and one nitrogen atom, [OCN], in that order. The cyanate ion possesses 1 unit of negative charge, borne mainly by the nitrogen atom. In organic compounds the cyanate group is a functional group. ; The cyanate ion is an ambident nucleophile in nucleophilic substitution because it can react to form an alkyl cyanate R-OCN (exception) or an alkyl isocyanate R-NCO (rule). Aryl cyanates (C6H5OCN) can be formed by a reaction of phenol with cyanogen chloride (ClCN) in the presence of a base. The cyanate ion is relatively non-toxic in comparison with cyanides. Use of this fact is made in cyanide decontamination processes where a permanganate oxidation converts toxic cyanide to safer cyanate. Cyanate can be decomposed by the enzyme cyanate lyase (or cyanase), which is found in bacteria and plants. In particular cyanate can be decomposed to carbamate (ammonia) and carbon dioxide. Alternately the same enzyme can be used to synthesize cyanate using carbamate and carbon dioxide.
Cyanic acid is a one-carbon compound and a pseudohalogen oxoacid. It is a conjugate acid of a cyanate. It is a tautomer of an isocyanic acid.
Aplicaciones Científicas De Investigación
1. Optical Properties in Cyanine Dyes
Cyanine dyes, including those with carboxylic acid groups, are utilized for their optical properties. Pentamethine cyanine dyes with propionic acid handles have been synthesized to serve as fluorescent probes. These dyes exhibit specific absorbance and emission maxima values, quantum yield, and molecular brightness levels, useful in analytical chemistry and bioimaging (Dost, Gressel, & Henary, 2017).
2. Reactions and Decomposition of Cyanic Acid
Studies on cyanic acid and cyanates have revealed their various reactions and decomposition processes. Cyanic acid decomposes quantitatively in the presence of hydrochloric or nitric acid, and its rate constants and activation energy have been measured. Understanding these reactions is crucial in fields like chemical engineering and environmental sciences (Lister, 1955).
3. Removal of Cyanide in Water Treatment
Cyanide, extensively used in industries, can be removed from water and wastewater using granular activated carbon (GAC). The effectiveness of GAC in adsorbing cyanide complexes from solutions has been investigated, providing insights for environmental management and wastewater treatment (Dash, Balomajumder, & Kumar, 2009).
4. Synthesis of Pyrimidine Derivatives
Cyanic acid derivatives have been used in the synthesis of pyrimidine derivatives. The direct condensation of these derivatives with N-vinyl/aryl amides produces C4-heteroatom substituted pyrimidines, which are significant in pharmaceutical research and synthetic organic chemistry (Ahmad, Hill, & Movassaghi, 2009).
5. Formation in Catalytic Reduction Processes
Cyanic acid (HNCO) formation has been observed during the catalytic reduction of NOx with olefins over Cu/ZSM-5. This finding is crucial in understanding the by-products of industrial processes involving catalytic reduction, impacting environmental and industrial chemistry (Radtke, Koeppel, & Baiker, 1995).
Propiedades
Número CAS |
420-05-3 |
|---|---|
Nombre del producto |
Cyanic acid |
Fórmula molecular |
CHNO |
Peso molecular |
43.025 g/mol |
Nombre IUPAC |
cyanic acid |
InChI |
InChI=1S/CHNO/c2-1-3/h3H |
Clave InChI |
XLJMAIOERFSOGZ-UHFFFAOYSA-N |
SMILES |
C(#N)O |
SMILES canónico |
C(#N)O |
melting_point |
-86.0 °C |
Otros números CAS |
420-05-3 71000-82-3 |
Descripción física |
Solid |
Presión de vapor |
812.46 mmHg |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B1193834.png)

![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)